![molecular formula C20H29ClN2O2 B5291568 1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclohexanecarboxamide](/img/structure/B5291568.png)
1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclohexanecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclohexanecarboxamide, also known as AZD-0837, is a novel anticoagulant drug candidate that has been developed by AstraZeneca. This compound belongs to the class of cyclohexanecarboxamides and has been designed to selectively inhibit the activity of thrombin, a key enzyme involved in the blood clotting process.
作用機序
1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclohexanecarboxamide works by selectively binding to the active site of thrombin and inhibiting its activity. Thrombin is a serine protease that plays a central role in the blood clotting process by converting fibrinogen to fibrin, which forms the basis of blood clots. 1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclohexanecarboxamide binds to the active site of thrombin and blocks its ability to cleave fibrinogen, thereby preventing the formation of fibrin and blood clots.
Biochemical and Physiological Effects
1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclohexanecarboxamide has been shown to have a number of biochemical and physiological effects in preclinical and clinical studies. The compound has been shown to significantly reduce the formation of blood clots in animal models of thrombosis and to have a favorable safety profile in human clinical trials. In addition, 1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclohexanecarboxamide has been shown to have a rapid onset of action and a relatively short half-life, which may be advantageous for its use as an anticoagulant drug.
実験室実験の利点と制限
One of the main advantages of 1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclohexanecarboxamide for lab experiments is its high selectivity for thrombin, which allows for the specific inhibition of this enzyme without affecting other coagulation factors. This can be useful for studying the role of thrombin in the blood clotting process and for developing new anticoagulant drugs. However, one of the limitations of 1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclohexanecarboxamide is its relatively short half-life, which may require frequent dosing in certain experimental settings.
将来の方向性
There are several future directions for the development and use of 1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclohexanecarboxamide. One potential application is the use of the compound in combination with other anticoagulant drugs to achieve synergistic effects and reduce the risk of bleeding. Another potential direction is the use of 1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclohexanecarboxamide in the treatment of thrombotic disorders such as deep vein thrombosis and pulmonary embolism. Further research is also needed to investigate the long-term safety and efficacy of 1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclohexanecarboxamide in clinical trials.
合成法
The synthesis of 1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclohexanecarboxamide involves the reaction of 1-(4-chlorophenyl)cyclohexanecarboxylic acid with N-(4-hydroxy-4-azepanyl)methylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then subjected to a series of purification steps to yield the final product, 1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclohexanecarboxamide. The synthesis of 1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclohexanecarboxamide has been reported in the literature, and the compound has been characterized by various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
科学的研究の応用
1-(4-chlorophenyl)-N-[(4-hydroxy-4-azepanyl)methyl]cyclohexanecarboxamide has been extensively studied in preclinical and clinical trials for its potential use as an anticoagulant drug. The compound has been shown to have a high affinity for thrombin and to inhibit its activity in a dose-dependent manner. Thrombin plays a crucial role in the blood clotting process, and its inhibition can prevent the formation of blood clots that can lead to serious medical conditions such as stroke, heart attack, and deep vein thrombosis.
特性
IUPAC Name |
1-(4-chlorophenyl)-N-[(4-hydroxyazepan-4-yl)methyl]cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29ClN2O2/c21-17-7-5-16(6-8-17)20(10-2-1-3-11-20)18(24)23-15-19(25)9-4-13-22-14-12-19/h5-8,22,25H,1-4,9-15H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFTBOIJPXVESSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=C(C=C2)Cl)C(=O)NCC3(CCCNCC3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(1H-imidazol-1-ylmethyl)-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5291504.png)
![[2-({3-[2-(2,6-difluorophenyl)ethyl]-1-piperidinyl}methyl)phenoxy]acetic acid](/img/structure/B5291506.png)

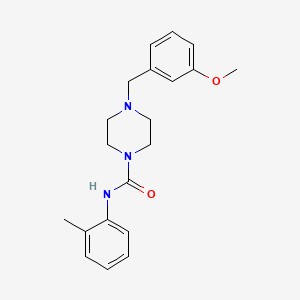
![3-(acetylamino)-N-methyl-N-[3-(1H-pyrazol-1-yl)propyl]benzamide](/img/structure/B5291524.png)
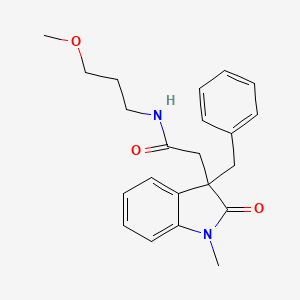
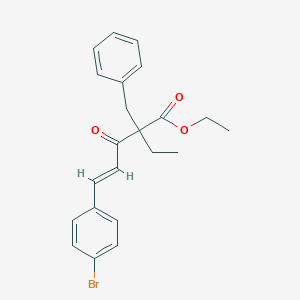
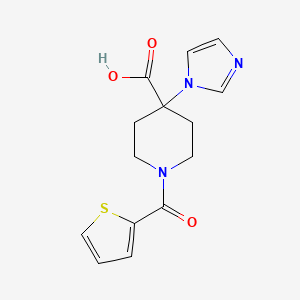
![1-[3-(diethylamino)propyl]-3-hydroxy-4-[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5291555.png)
![3-amino-6-ethyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B5291556.png)
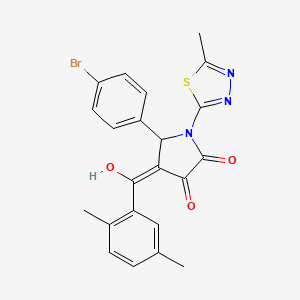
![N-(5-chloro-2-pyridinyl)-2-[(1-methyl-1H-imidazol-2-yl)thio]butanamide](/img/structure/B5291572.png)